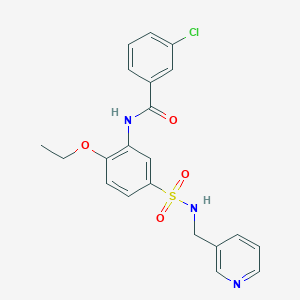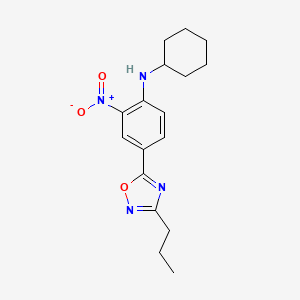
N-cyclohexyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline, commonly known as CYCLOPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Mecanismo De Acción
The mechanism of action of CYCLOPS is not yet fully understood, but it is thought to involve the inhibition of ROS production and the modulation of signaling pathways involved in inflammation and oxidative stress. CYCLOPS has also been shown to interact with a range of cellular targets, including proteins and nucleic acids, suggesting that it may have multiple modes of action.
Biochemical and Physiological Effects:
CYCLOPS has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of ROS production, the modulation of signaling pathways involved in inflammation and oxidative stress, and the induction of apoptosis in cancer cells. CYCLOPS has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CYCLOPS is its high sensitivity and specificity for detecting ROS in cells and tissues. CYCLOPS is also relatively easy to synthesize and can be used in a variety of experimental settings. However, one of the limitations of CYCLOPS is its potential toxicity, which may limit its use in some experimental systems.
Direcciones Futuras
There are several future directions for research involving CYCLOPS. One area of research involves the development of new synthetic methods for producing CYCLOPS with improved purity and yield. Another area of research involves the development of new applications for CYCLOPS, including its use as a therapeutic agent for the treatment of diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of CYCLOPS and its potential interactions with cellular targets, which may provide new insights into its potential applications in scientific research.
Métodos De Síntesis
There are several methods for synthesizing CYCLOPS, but one of the most commonly used methods involves the reaction of 3-propyl-1,2,4-oxadiazole-5-carboxylic acid with cyclohexylamine, followed by nitration and reduction of the resulting intermediate. This method has been shown to yield high purity CYCLOPS with good yields.
Aplicaciones Científicas De Investigación
CYCLOPS has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of CYCLOPS as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in cells and tissues. CYCLOPS has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-cyclohexyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-2-6-16-19-17(24-20-16)12-9-10-14(15(11-12)21(22)23)18-13-7-4-3-5-8-13/h9-11,13,18H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPMSNXSMHCINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC(=C(C=C2)NC3CCCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethyl-6-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718393.png)
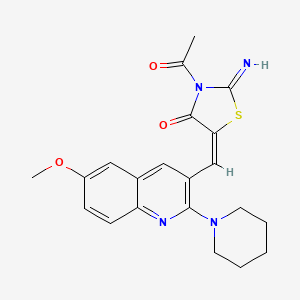

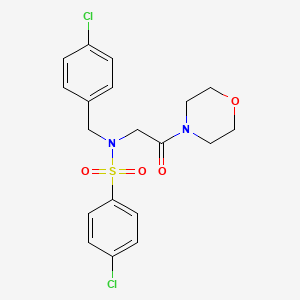
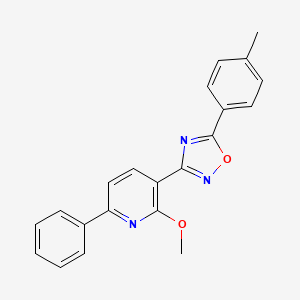
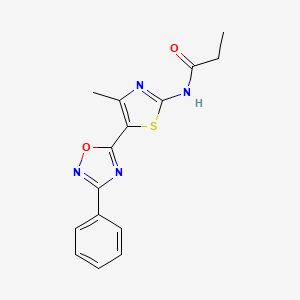
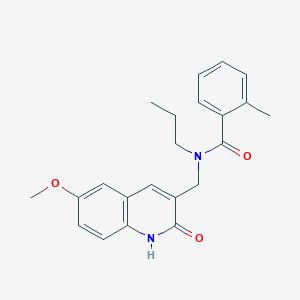
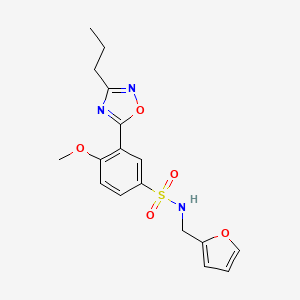
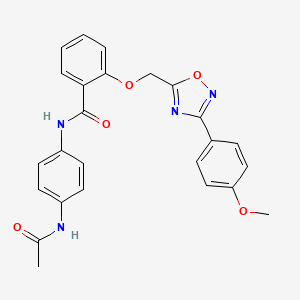

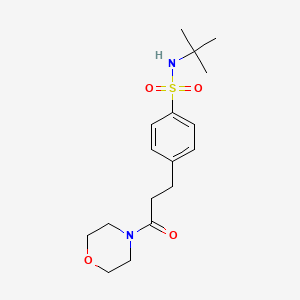
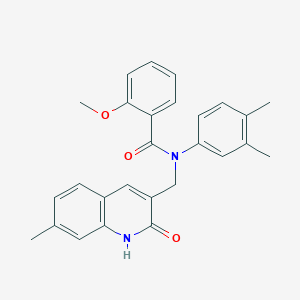
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7718458.png)
